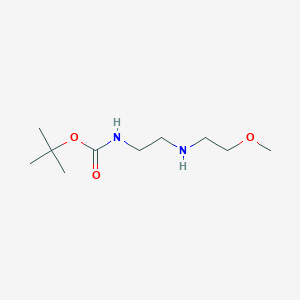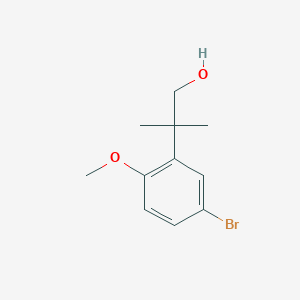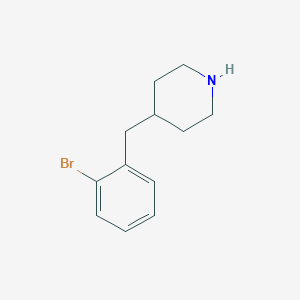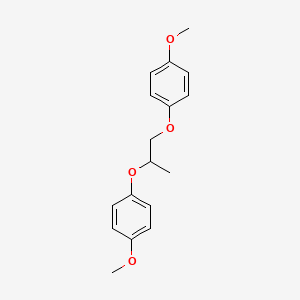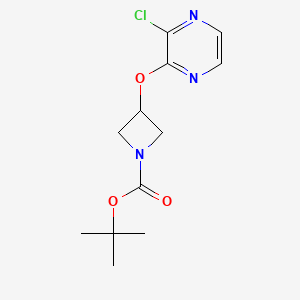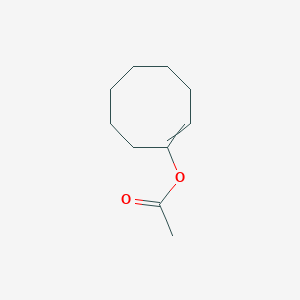
1-Cyclooctenyl acetate
概述
描述
1-Cyclooctenyl acetate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclooctene, where the acetate group is attached to the cyclooctene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclooctenyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-Cyclooctenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctenone derivatives.
Reduction: Reduction reactions can convert this compound to cyclooctanol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctenone derivatives.
Reduction: Cyclooctanol derivatives.
Substitution: Various substituted cyclooctene derivatives.
科学研究应用
1-Cyclooctenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-Cyclooctenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to other bioactive molecules. The acetate group can also participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the acetate group.
Cyclooctanol: The alcohol derivative of cyclooctene, differing in the functional group attached to the ring.
Cyclooctanone: The ketone derivative of cyclooctene, with a carbonyl group replacing the acetate group.
Uniqueness: 1-Cyclooctenyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications in various fields .
属性
CAS 编号 |
93981-85-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
[(1E)-cycloocten-1-yl] acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |
InChI 键 |
GCKRQQJBNDAYRT-JXMROGBWSA-N |
手性 SMILES |
CC(=O)O/C/1=C/CCCCCC1 |
规范 SMILES |
CC(=O)OC1=CCCCCCC1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
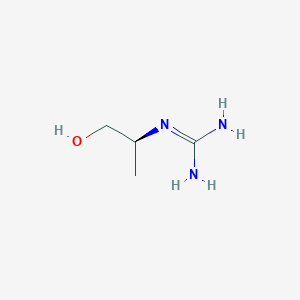
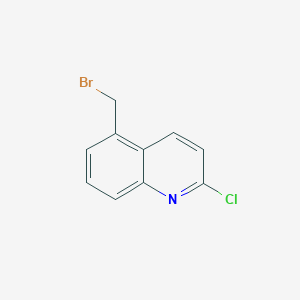
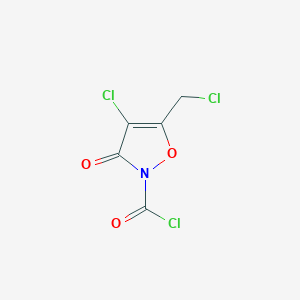
![Silane, triethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B8519834.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-](/img/structure/B8519840.png)
![tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate](/img/structure/B8519844.png)
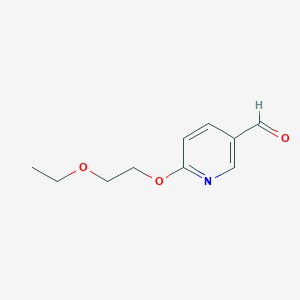
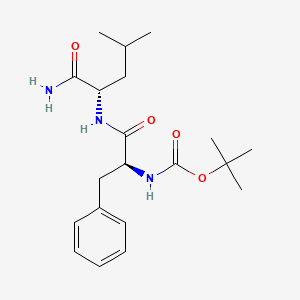
![6-Amino-2-[(3,4-difluorobenzyl)thio]pyrimidin-4-ol](/img/structure/B8519864.png)
